![molecular formula C29H26N2O6S B187958 Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy- CAS No. 507445-51-4](/img/structure/B187958.png)
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, also known as NSC-639829, is a synthetic compound that has been widely used in scientific research applications. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, involves the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the reduction of inflammation and pain. In addition, benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are responsible for cell death.
Effets Biochimiques Et Physiologiques
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which leads to a reduction in inflammation and pain. In addition, this compound induces apoptosis in cancer cells, which results in the inhibition of tumor growth. Furthermore, benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been found to exhibit anti-viral activity against HIV.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, in lab experiments include its ability to inhibit COX-2 activity, induce apoptosis in cancer cells, and exhibit anti-viral activity against HIV. In addition, this compound has a moderate yield and high purity. However, the limitations of using benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, in lab experiments include its moderate yield, which may limit its availability for large-scale experiments. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-. One of the future directions is to investigate the mechanism of action of this compound in more detail, which may lead to the development of more effective anti-inflammatory, anti-cancer, and anti-viral drugs. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound, which may provide insights into its efficacy and safety. Furthermore, the potential use of benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, in combination with other drugs for the treatment of various diseases should also be explored.
Méthodes De Synthèse
The synthesis of benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, involves the reaction of 4-phenoxyaniline with 4-(4-chlorosulfonylphenyl)morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to obtain the final compound. The yield of the synthesis method is moderate, with a purity of over 95%.
Applications De Recherche Scientifique
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. In addition, benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been found to exhibit anti-viral activity against the human immunodeficiency virus (HIV).
Propriétés
Numéro CAS |
507445-51-4 |
|---|---|
Nom du produit |
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy- |
Formule moléculaire |
C29H26N2O6S |
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
N-[4-(4-morpholin-4-ylsulfonylphenoxy)phenyl]-4-phenoxybenzamide |
InChI |
InChI=1S/C29H26N2O6S/c32-29(22-6-10-25(11-7-22)36-24-4-2-1-3-5-24)30-23-8-12-26(13-9-23)37-27-14-16-28(17-15-27)38(33,34)31-18-20-35-21-19-31/h1-17H,18-21H2,(H,30,32) |
Clé InChI |
JCKHNIGYXQXQKR-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
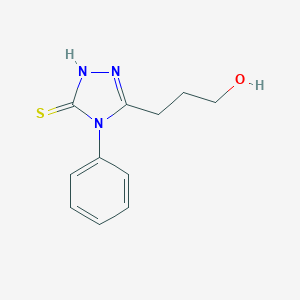
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
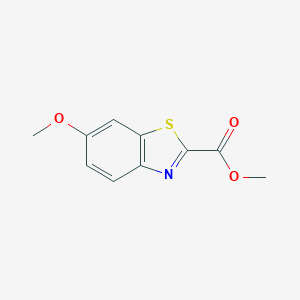
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
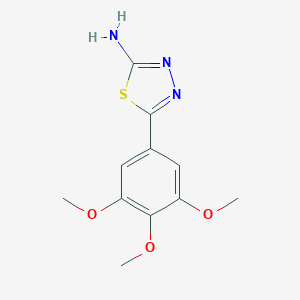
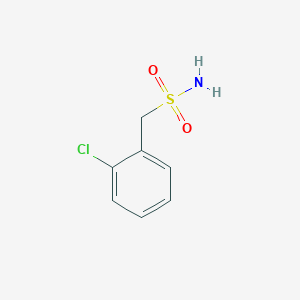
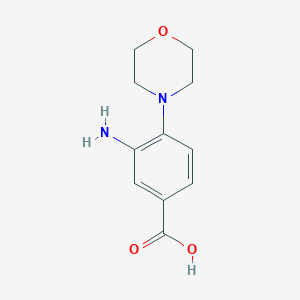
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
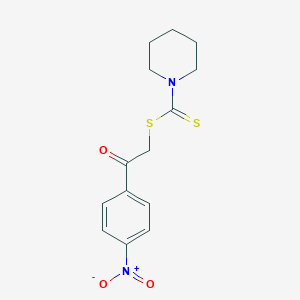
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)